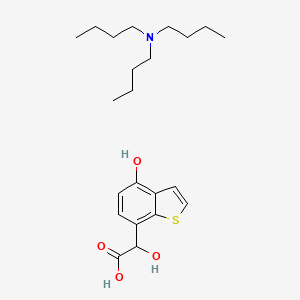

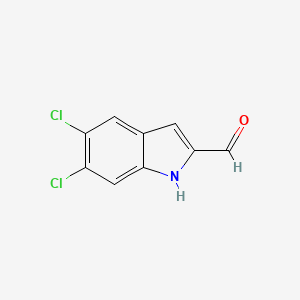

N,N-dibutylbutan-1-amine;2-hydroxy-2-(4-hydroxy-1-benzothiophen-7-yl)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound involves complex organic structures, likely related to pharmacological research and chemical synthesis. Its components suggest it may have applications in materials science, medicinal chemistry, and organic synthesis, focusing on understanding its synthesis pathways, molecular structure, chemical and physical properties, excluding its drug usage, dosages, and side effects.

Synthesis Analysis

The synthesis of similar compounds often involves multistep chemical reactions, including acylation, esterification, and the use of catalysts to achieve desired structural features. For instance, the synthesis of benzothiazoles, a component of the compound, might involve catalytic reactions and specific conditions to introduce various functional groups or to construct the benzothiazole core itself. Such processes highlight the complexity and precision required in organic synthesis to obtain compounds with specific properties and functionalities (Chua et al., 1999).

科学的研究の応用

Oxidation Products and Carcinogenic Activities

- Carcinogenic Aromatic Acethydroxamic Acids : Certain carcinogenic aromatic acethydroxamic acids, including N-hydroxy-N-acetyl derivatives of various amines and amides, are oxidized to form free nitroxide radicals. These radicals dismutate to yield N-acetoxy-N-acetylaminoarenes and nitrosoarenes, with relevance to carcinogenic activities of some aromatic amines and amides (Bartsch, Miller, & Miller, 1972).

Synthesis and Analgesic Activity

- Synthesis of 1-Benzofurans and 1-Benzothiophenes : The synthesis of 2-Benzoyl- and 2-(pyridylcarbonyl)-1-benzothiophene-3-amines demonstrates the potential for creating compounds with significant analgesic activity (Rádl, Hezký, Konvička, & Krejci, 2000).

Antitumor Agents

- Antitumor 2-(4-Aminophenyl)benzothiazoles : Ring-substituted derivatives of 2-(4-aminophenyl)benzothiazole are being developed as antitumor agents. One derivative has reached phase 1 clinical trials. These amines are activated into hydroxylamines and metabolized into esters, forming nitrenium ions responsible for cellular damage (Zhang et al., 2013).

Enzyme-Catalyzed Synthesis

- Synthesis of 1-Benzothiophen-2-amines : The enzyme-catalyzed synthesis of 1-benzothiophen-2-amines, with relevance to the synthesis of selective estrogen receptor modulators like Raloxifene and its analogs, illustrates the use of these compounds in medicinal chemistry (Petrov, Popova, & Androsov, 2015).

Antimicrobial Activity

- 1,4 Benzothiazine Derivatives : The synthesis of (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl) acetic acid and its derivatives demonstrates antimicrobial activity against various bacterial and fungal strains (Kalekar, Bhat, & Koli, 2011).

Fluorescent Chromism and Sensing

- ESIPT Fluorescent Chromism : The design of sulfonic acid-substituted 2-(2′-hydroxyphenyl)benzothiazole as a solid-state ESIPT (excited-state intramolecular proton transfer) fluorescent chromic molecule demonstrates its potential as a sensing device for biologically important molecules like ammonia and histamine (Nakane et al., 2018).

Antibacterial and Antifungal Activity

- Schiff Base Compounds : Novel Schiff base compounds containing 2-hydroxy-4-pentadecylbenzaldehyde moieties were synthesized and showed antibacterial and antifungal activity, indicating potential applications in combating microbial infections (Naganagowda, Meijboom, & Petsom, 2014).

特性

IUPAC Name |

N,N-dibutylbutan-1-amine;2-hydroxy-2-(4-hydroxy-1-benzothiophen-7-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27N.C10H8O4S/c1-4-7-10-13(11-8-5-2)12-9-6-3;11-7-2-1-6(8(12)10(13)14)9-5(7)3-4-15-9/h4-12H2,1-3H3;1-4,8,11-12H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWCXFFAZLHDTBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)CCCC.C1=CC(=C2C=CSC2=C1C(C(=O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H35NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tributylamine 2-hydroxy-2-(4-hydroxybenzo[b]thiophen-7-yl)acetate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-(2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2489767.png)

![N-[1-(3-Methylphenyl)-2-oxopiperidin-3-yl]prop-2-enamide](/img/structure/B2489769.png)

![Methyl (E)-4-oxo-4-[2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propan-2-ylamino]but-2-enoate](/img/structure/B2489775.png)

![1-Cyclobutyl-3-methyl-3-[[1-(3-methylphenyl)tetrazol-5-yl]sulfanylmethyl]azetidin-2-one](/img/structure/B2489778.png)

![5,5-Difluoro-4,6-dihydropyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B2489780.png)

![(4-Methylphenyl)(1-phenyl-6-piperidylpyrazolo[4,5-e]pyrimidin-4-yl)amine](/img/structure/B2489788.png)